REACTION_CXSMILES
|
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5](O)=[O:6])([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5]([Cl:17])=[O:6])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
petroleum ether
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)Cl)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |